(1,3-benzothiazol-2-yl)methyl 2-phenoxyacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1,3-benzothiazol-2-yl)methyl 2-phenoxyacetate is a chemical compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure
Mechanism of Action
Target of Action
Benzo[d]thiazol-2-ylmethyl 2-phenoxyacetate is a compound that has been found to have potent activity as a quorum sensing inhibitor . Quorum sensing is a well-known term for describing bacterial cell–cell communication . The primary targets of this compound are the LasB and PqsR systems in Gram-negative bacteria .
Mode of Action
The compound interacts with its targets by binding to the active site of the Pseudomonas aeruginosa quorum sensing LasR system . This interaction inhibits the quorum sensing pathways, which are used by bacteria to respond to external factors such as nutrient availability, defense mechanisms, and coordinate host toxic behaviors such as biofilm formation, virulence production, and other pathogenesis .
Biochemical Pathways
The compound affects the quorum sensing pathways in bacteria . These pathways are used by bacteria to coordinate their behavior in response to changes in population density . By inhibiting these pathways, the compound disrupts the bacteria’s ability to form biofilms, produce virulence factors, and carry out other pathogenic behaviors .
Pharmacokinetics
Thiazoles, which are part of the compound’s structure, are known to be slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This suggests that the compound may have similar solubility properties, which could affect its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The result of the compound’s action is the inhibition of quorum sensing in bacteria . This leads to a reduction in the bacteria’s ability to form biofilms, produce virulence factors, and carry out other pathogenic behaviors . This makes the compound a potential candidate for the development of new antimicrobial treatments .
Action Environment
The action of Benzo[d]thiazol-2-ylmethyl 2-phenoxyacetate is influenced by the environment in which it is used. For example, the compound’s solubility properties could affect its efficacy in different environments . Additionally, the compound’s activity could be influenced by factors such as the presence of other substances, pH, temperature, and the specific strain of bacteria being targeted .
Preparation Methods
The synthesis of (1,3-benzothiazol-2-yl)methyl 2-phenoxyacetate typically involves the reaction of benzo[d]thiazol-2-ylmethyl chloride with phenoxyacetic acid. The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated under reflux conditions to facilitate the formation of the desired product. The crude product is purified by recrystallization or column chromatography to obtain pure this compound .
Chemical Reactions Analysis
(1,3-benzothiazol-2-yl)methyl 2-phenoxyacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride to yield the corresponding thioethers.
Substitution: The compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It has been investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Comparison with Similar Compounds
(1,3-benzothiazol-2-yl)methyl 2-phenoxyacetate can be compared with other benzothiazole derivatives, such as:
Benzo[d]thiazol-2-ylmethyl 2-phenylacetate: Similar structure but with a phenyl group instead of a phenoxy group.
Benzo[d]thiazol-2-ylmethyl 2-chloroacetate: Contains a chloro group instead of a phenoxy group.
Benzo[d]thiazol-2-ylmethyl 2-methoxyacetate: Contains a methoxy group instead of a phenoxy group.
These compounds share similar chemical properties but may exhibit different biological activities and applications due to the variations in their substituent groups .
Properties
IUPAC Name |
1,3-benzothiazol-2-ylmethyl 2-phenoxyacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO3S/c18-16(11-19-12-6-2-1-3-7-12)20-10-15-17-13-8-4-5-9-14(13)21-15/h1-9H,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUJYRWJBDIBWNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)OCC2=NC3=CC=CC=C3S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.